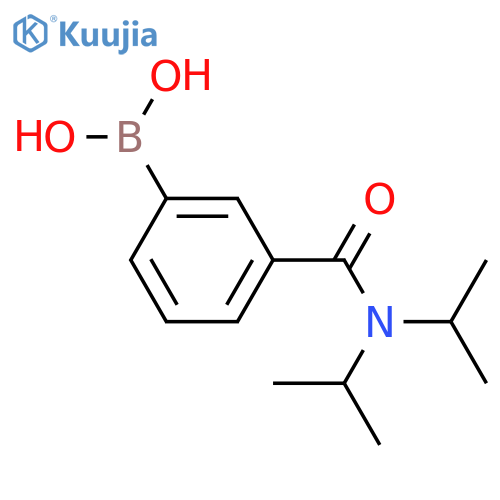

Cas no 850567-40-7 (3-(Diisopropylcarbamoyl)phenylboronic acid)

3-(Diisopropylcarbamoyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (3-(Diisopropylcarbamoyl)phenyl)boronic acid

- 3-(Diisopropylcarbamoyl)benzeneboronic acid

- [3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid

- 3-(Diisopropylcarbamoyl)phenylboronic acid

- Boronic acid,B-[3-[[bis(1-methylethyl)amino]carbonyl]phenyl]-

- B-[3-[[Bis(1-methylethyl)amino]carbonyl]phenyl]boronic acid (ACI)

- Boronic acid, [3-[[bis(1-methylethyl)amino]carbonyl]phenyl]- (9CI)

- [3-(Diisopropylcarbamoyl)phenyl]boronic acid

- SCHEMBL12538313

- AB26564

- 850567-40-7

- 3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid

- AKOS015838399

- CS-0061036

- PS-9549

- BP-10164

- 3-(N,N-diisopropylaminocarbonyl)benzeneboronic acid, AldrichCPR

- W17636

- (3-(Diisopropylcarbamoyl)phenyl)boronicacid

- DTXSID30657208

- {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid

- MFCD06659890

-

- MDL: MFCD06659890

- インチ: 1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3

- InChIKey: WNUHFLVEXCGDIK-UHFFFAOYSA-N

- ほほえんだ: O=C(N(C(C)C)C(C)C)C1C=C(B(O)O)C=CC=1

計算された属性

- せいみつぶんしりょう: 249.15400

- どういたいしつりょう: 249.154

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.8A^2

じっけんとくせい

- 密度みつど: 1.1

- ゆうかいてん: 170-174

- ふってん: 441.2°C at 760 mmHg

- フラッシュポイント: 220.6°C

- 屈折率: 1.527

- PSA: 60.77000

- LogP: 0.62540

- かんど: Moisture Sensitive

3-(Diisopropylcarbamoyl)phenylboronic acid セキュリティ情報

3-(Diisopropylcarbamoyl)phenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-(Diisopropylcarbamoyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D767306-5g |

(3-(Diisopropylcarbamoyl)phenyl)boronic acid |

850567-40-7 | 95% | 5g |

$180 | 2024-06-07 | |

| Apollo Scientific | OR4096-500mg |

3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid |

850567-40-7 | 98% | 500mg |

£15.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131676-1g |

(3-(Diisopropylcarbamoyl)phenyl)boronic acid |

850567-40-7 | 97% | 1g |

¥259.00 | 2024-07-28 | |

| TRC | D493473-250mg |

3-(Diisopropylcarbamoyl)phenylboronic acid |

850567-40-7 | 250mg |

$98.00 | 2023-05-18 | ||

| TRC | D493473-100mg |

3-(Diisopropylcarbamoyl)phenylboronic acid |

850567-40-7 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | D493473-1g |

3-(Diisopropylcarbamoyl)phenylboronic acid |

850567-40-7 | 1g |

$207.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131676-100mg |

(3-(Diisopropylcarbamoyl)phenyl)boronic acid |

850567-40-7 | 97% | 100mg |

¥45.00 | 2024-07-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52439-250mg |

3-(Diisopropylcarbamoyl)benzeneboronic acid, 98% |

850567-40-7 | 98% | 250mg |

¥1223.00 | 2023-02-25 | |

| abcr | AB246190-5g |

3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid, 98%; . |

850567-40-7 | 98% | 5g |

€518.00 | 2025-02-21 | |

| Aaron | AR004Q1F-1g |

(3-(Diisopropylcarbamoyl)phenyl)boronic acid |

850567-40-7 | 97% | 1g |

$19.00 | 2025-01-23 |

3-(Diisopropylcarbamoyl)phenylboronic acid 合成方法

ごうせいかいろ 1

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 1 h, rt

3.1 Reagents: Chloro(1-methylethyl)magnesium , Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ; 20 min, 15 °C

3.2 10 min, 22 - 25 °C

3.3 Reagents: Trimethyl borate ; 0 °C

3.4 Reagents: Hydrochloric acid Solvents: Water

ごうせいかいろ 2

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 1 h, rt

2.1 Reagents: Chloro(1-methylethyl)magnesium , Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ; 20 min, 15 °C

2.2 10 min, 22 - 25 °C

2.3 Reagents: Trimethyl borate ; 0 °C

2.4 Reagents: Hydrochloric acid Solvents: Water

ごうせいかいろ 3

2.1 Reagents: Chloro(1-methylethyl)magnesium , Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ; 20 min, 15 °C

2.2 10 min, 22 - 25 °C

2.3 Reagents: Trimethyl borate ; 0 °C

2.4 Reagents: Hydrochloric acid Solvents: Water

ごうせいかいろ 4

1.2 10 min, 22 - 25 °C

1.3 Reagents: Trimethyl borate ; 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

3-(Diisopropylcarbamoyl)phenylboronic acid Raw materials

3-(Diisopropylcarbamoyl)phenylboronic acid Preparation Products

3-(Diisopropylcarbamoyl)phenylboronic acid 関連文献

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

3-(Diisopropylcarbamoyl)phenylboronic acidに関する追加情報

Comprehensive Overview of 3-(Diisopropylcarbamoyl)phenylboronic acid (CAS No. 850567-40-7): Properties, Applications, and Industry Insights

3-(Diisopropylcarbamoyl)phenylboronic acid (CAS No. 850567-40-7) is a specialized boronic acid derivative widely recognized for its versatility in organic synthesis and pharmaceutical research. This compound features a unique molecular structure combining a phenylboronic acid moiety with a diisopropylcarbamoyl group, making it a valuable intermediate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. Its CAS number 850567-40-7 is frequently searched in chemical databases, reflecting its growing relevance in academic and industrial settings.

In recent years, the demand for boronic acid-based compounds has surged due to their pivotal role in drug discovery and material science. Researchers often inquire about "3-(Diisopropylcarbamoyl)phenylboronic acid solubility" or "synthetic routes for CAS 850567-40-7," highlighting its practical challenges and optimization potential. The compound's stability under aqueous conditions and compatibility with palladium catalysts make it a preferred choice for constructing complex biaryl structures, a key step in developing targeted therapeutics.

From an industrial perspective, 850567-40-7 aligns with the trend toward green chemistry and atom-efficient reactions. Its applications extend to OLED materials and agrochemical intermediates, addressing queries like "boronic acid derivatives in electronics" or "CAS 850567-40-7 price trends." Analytical data, including NMR spectra and HPLC purity, are critical for quality control, as emphasized in peer-reviewed studies.

The compound's structure-activity relationship (SAR) is another focal point, particularly in kinase inhibitor design. Users frequently search for "3-(Diisopropylcarbamoyl)phenylboronic acid suppliers" or "technical specifications for CAS 850567-40-7," underscoring the need for reliable sourcing. Regulatory compliance, such as REACH certification, further ensures its safe handling in laboratories.

Emerging trends like AI-driven molecular modeling have amplified interest in 850567-40-7, with computational studies predicting its reactivity in catalytic cycles. This synergy of experimental and theoretical approaches positions 3-(Diisopropylcarbamoyl)phenylboronic acid as a cornerstone in modern medicinal chemistry and nanotechnology.

850567-40-7 (3-(Diisopropylcarbamoyl)phenylboronic acid) 関連製品

- 850567-39-4(3-(Dipropylcarbamoyl)phenylboronic acid)

- 397843-70-8(3-(Butylaminocarbonyl)phenylboronic acid)

- 515140-26-8(4-(Cyclopropylaminocarbonyl)phenylboronic acid)

- 183158-30-7(3-(t-Butylaminocarbonyl)phenylboronic acid)

- 850567-23-6((3-(Cyclopropylcarbamoyl)phenyl)boronic acid)

- 252663-47-1(4-(N-Benzylaminocarbonyl)phenylboronic acid)

- 625470-96-4((3-(Benzylcarbamoyl)phenyl)boronic acid)

- 171922-46-6(4-(N-Propylaminocarbonyl)phenylboronic acid)

- 103681-98-7(2-(Diisopropylcarbanoyl) phenylboronic acid)

- 389621-81-2([4-(pyrrolidine-1-carbonyl)phenyl]boronic acid)